molecular formula C17H17FN2O2 B267344 2-fluoro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide

2-fluoro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide

Cat. No. B267344
M. Wt: 300.33 g/mol
InChI Key: AAEQTIHQLGJFFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide, also known as LMK-235, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

2-fluoro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide acts as a selective inhibitor of protein kinase B (PKB), also known as Akt. PKB is a key player in the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is involved in the regulation of various cellular processes, including cell growth, proliferation, survival, and metabolism. By inhibiting PKB activity, 2-fluoro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide disrupts this pathway, leading to the suppression of tumor growth and the induction of cancer cell death. Additionally, inhibition of PKB activity by 2-fluoro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide improves glucose tolerance and insulin sensitivity by enhancing insulin signaling in peripheral tissues.
Biochemical and Physiological Effects:
2-fluoro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide has been shown to have several biochemical and physiological effects in animal models. In cancer models, it inhibits tumor growth and induces cancer cell death through the suppression of PKB activity. In diabetic models, it improves glucose tolerance and insulin sensitivity by enhancing insulin signaling in peripheral tissues. In models of inflammatory bowel disease, it reduces inflammation by inhibiting the activity of immune cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-fluoro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide in lab experiments is its specificity for PKB, which allows for the selective inhibition of this protein kinase without affecting other signaling pathways. Additionally, its ability to improve glucose tolerance and insulin sensitivity makes it a potential therapeutic agent for the treatment of diabetes. However, one limitation of using 2-fluoro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide in lab experiments is its limited solubility, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 2-fluoro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, the identification of biomarkers that can predict the response to treatment with 2-fluoro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide may help to optimize its use in clinical settings. Finally, the development of new analogs of 2-fluoro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide with improved pharmacokinetic properties and efficacy may lead to the development of more potent and selective inhibitors of PKB.

Synthesis Methods

2-fluoro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide can be synthesized through a multi-step process involving the reaction of 2-fluoro-4-nitrobenzoic acid with isopropylamine, followed by reduction with sodium borohydride, and subsequent reaction with 3-amino-4-(trifluoromethyl)benzoic acid. The final product is obtained through a coupling reaction with N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine.

Scientific Research Applications

2-fluoro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. It has been found to inhibit the activity of a specific protein kinase, which is involved in the regulation of cell growth, proliferation, and survival. This inhibition results in the suppression of tumor growth and the induction of cancer cell death. Additionally, 2-fluoro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models, as well as reduce inflammation in models of inflammatory bowel disease.

properties

Product Name

2-fluoro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide

Molecular Formula

C17H17FN2O2

Molecular Weight

300.33 g/mol

IUPAC Name

2-fluoro-N-[3-(propan-2-ylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C17H17FN2O2/c1-11(2)19-16(21)12-6-5-7-13(10-12)20-17(22)14-8-3-4-9-15(14)18/h3-11H,1-2H3,(H,19,21)(H,20,22)

InChI Key

AAEQTIHQLGJFFN-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

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